1-(4-(Difluoromethyl)phenyl)-2-methoxyethanamine chemical structure properties
1-(4-(Difluoromethyl)phenyl)-2-methoxyethanamine chemical structure properties
Executive Summary
1-(4-(Difluoromethyl)phenyl)-2-methoxyethanamine (CAS: 1270433-36-7) is a specialized fluorinated building block increasingly utilized in medicinal chemistry and fragment-based drug discovery (FBDD). Structurally, it represents a
This compound addresses a critical design challenge: optimizing lipophilicity (LogP) while maintaining metabolic stability and solubility. The para-difluoromethyl group acts as a "lipophilic bioisostere" for hydroxyl, thiol, or methyl groups, capable of functioning as a weak hydrogen bond donor—a property distinct from the chemically inert trifluoromethyl (
Chemical Profile & Identification
| Property | Data |
| IUPAC Name | 1-[4-(Difluoromethyl)phenyl]-2-methoxyethan-1-amine |
| CAS Number | 1270433-36-7 (Racemic) / 1270214-20-4 ((S)-Isomer) |
| Molecular Formula | |
| Molecular Weight | 201.22 g/mol |
| SMILES | COCC(N)C1=CC=C(C(F)F)C=C1 |
| InChI Key | OKRHMDPVPVWGCO-UHFFFAOYSA-N |
| Predicted LogP | 1.8 – 2.1 |
| Predicted pKa | ~8.9 (Amine conjugate acid) |
| H-Bond Donors | 2 (Amine |
| H-Bond Acceptors | 2 (Amine N, Ether O) |
Structural Analysis & Pharmacophore Properties[4]
The Difluoromethyl ( ) "Magic Methyl" Effect
Unlike the perfluorinated
-
Bioisosterism: It serves as a lipophilic bioisostere for hydroxyl (
) and thiol ( ) groups but with significantly improved membrane permeability. -
Metabolic Blocking: Placing the group at the para-position of the phenyl ring effectively blocks CYP450-mediated oxidation at this metabolically labile site, extending the compound's half-life (
).
The Methoxyethyl Amine Motif
The
-
Solubility: The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility compared to a pure alkyl chain.
-
Conformational Flexibility: The methoxyethyl side chain allows for induced-fit binding within enzyme active sites, often mimicking the neurotransmitter motifs found in norepinephrine or serotonin analogs.
Synthetic Methodologies
Two primary routes are recommended depending on the stereochemical requirements. For early-stage screening, the Racemic Reductive Amination (Route A) is cost-effective. For lead optimization, the Asymmetric Ellman Synthesis (Route B) is required to isolate the active enantiomer (typically the (S)-isomer).
Route A: Racemic Synthesis (Scale-Up Friendly)
Precursor: 1-(4-(Difluoromethyl)phenyl)ethan-1-one (CAS: 179990-93-3).
-
-Bromination:
Reaction of the acetophenone derivative with elemental bromine (
) or phenyltrimethylammonium tribromide (PTAB) in acetic acid/DCM yields the -bromo ketone. -
Methoxylation: Nucleophilic displacement using Sodium Methoxide (
) in methanol at generates the -methoxy ketone intermediate. -
Reductive Amination: Condensation with ammonium acetate (
) followed by reduction with Sodium Cyanoborohydride ( ) yields the racemic target amine.
Route B: Asymmetric Synthesis (Ellman Protocol)
This route utilizes tert-butanesulfinamide as a chiral auxiliary to set the stereocenter at the benzylic position with high diastereomeric ratio (
-
Condensation:
-Methoxy ketone + ( )-tert-butanesulfinamide + Chiral Sulfinyl Imine. -
Diastereoselective Reduction: Reduction with L-Selectride or
proceeds via a cyclic transition state (Zimmerman-Traxler model), directing hydride attack to a specific face. -
Deprotection: Acidic hydrolysis (
) removes the sulfinyl group to yield the chiral primary amine salt.
Visualization: Synthetic Workflow
Caption: Step-wise synthetic pathway transforming the acetophenone precursor into the chiral amine via Ellman's auxiliary.
Physicochemical & DMPK Properties
Metabolic Stability Map
The incorporation of fluorine and the ether linkage dictates the metabolic fate of the molecule.
-
Site A (Benzylic Carbon): The presence of the amine and the phenyl ring makes this position susceptible to oxidation, but the steric bulk of the Ellman-derived synthesis often suggests substituting this position further if stability is poor.
-
Site B (Para-Phenyl): The
group effectively blocks metabolic hydroxylation at the para-position, a common clearance pathway for phenyl-containing drugs. -
Site C (Methoxy): The terminal methyl group is liable to O-demethylation by CYP2D6. If high clearance is observed, replacing
with or a cyclic ether is a standard optimization strategy.
Visualization: Metabolic Liability & Blocking[4][5]
Caption: Analysis of metabolic soft spots (red) and stabilizing structural features (green).
Safety & Handling Protocol
As a primary amine with fluorinated motifs, standard laboratory safety protocols apply.
-
Hazards: Likely an irritant to eyes, respiratory system, and skin (H315, H319, H335). The free base may be volatile; handle as the hydrochloride salt for stability.
-
Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Stability: The
group is generally stable to aqueous acid and base but can degrade under strong radical conditions or extremely strong bases (e.g., n-BuLi) via defluorination mechanisms.
References
-
Hu, J., et al. (2021).[1] Nucleophilic, Radical, and Electrophilic (Phenylsulfonyl)difluoromethylations.[2] Journal of Fluorine Chemistry.[2]
-
Ellman, J. A., et al. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
PubChem Compound Summary. (2025). 1-(4-(Difluoromethyl)phenyl)-2-methoxyethanamine. National Library of Medicine.
-
Xing, L., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.[3] Acta Pharmaceutica.[4]
